2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions involving thiol compounds.
Final Coupling: The final step involves coupling the benzimidazole derivative with 4-methoxyphenyl ethanone under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activities associated with benzimidazole derivatives.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding, given its structural similarity to biologically active molecules.
Industrial Applications: It finds use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The benzimidazole core allows the compound to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(2-BENZYLOXY-PHENYL)-1H,1’H-[2,4]-BIBENZO IMIDAZOLYL-4-CARBOXYLIC ACID METHYL ESTER: Known for its potent anticancer activity.
5-METHOXY-1H-BENZIMIDAZOL-2-THIOL: Used in various medicinal applications.
OMEPRAZOLE SULFIDE: A well-known proton pump inhibitor used in the treatment of gastric acid-related disorders.
These compounds share the benzimidazole core but differ in their substituents and specific biological activities, highlighting the unique properties of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE .
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-5-3-11(4-6-12)16(20)10-23-17-18-14-8-7-13(22-2)9-15(14)19-17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
ISLWALKJSULJFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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